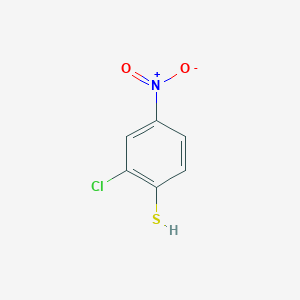

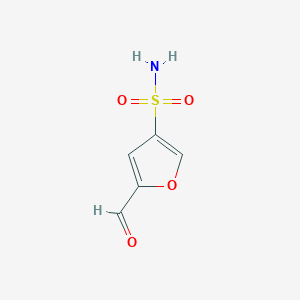

5-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

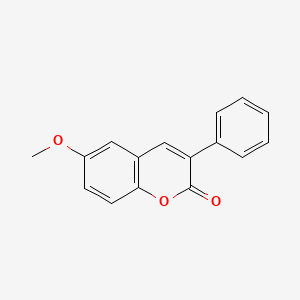

5-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide (BDBTS) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDBTS is a sulfonamide derivative that contains a thiophene ring, a benzofuran ring, and a bromine atom.

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives have garnered attention for their potent biological activities, including anticancer effects . Specifically, 5-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide exhibits promising anti-tumor potential. Researchers have observed significant cell growth inhibition in various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into its mechanisms of action and potential clinical applications are warranted.

Antimicrobial Applications

The 5- or 6-position of the benzofuran nucleus can be substituted with halogens, nitro groups, or hydroxyl groups, resulting in potent antibacterial activity . This compound’s antimicrobial properties make it a candidate for novel drug development. Researchers should explore its efficacy against specific pathogens and evaluate its safety profile.

Serotonin Receptor Modulation

Interestingly, 5-bromobenzofuran is involved in serotonin receptor interactions. It binds selectively to the serotonin receptor 5-HT2A, which plays a crucial role in neurotransmission . Investigating its impact on serotonin signaling pathways could reveal potential therapeutic applications, especially in neuropsychiatric disorders.

Hepatitis C Virus (HCV) Treatment

A recently discovered macrocyclic benzofuran compound exhibits anti-HCV activity. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease . Further studies should explore its mechanism of action and assess its safety and efficacy in clinical trials.

Novel Synthetic Methods

Researchers have developed innovative methods for constructing benzofuran rings. For instance:

- A unique free radical cyclization cascade enables the synthesis of complex polycyclic benzofuran compounds .

- Proton quantum tunneling facilitates the construction of benzofuran rings with fewer side reactions and high yields . These methods expand the synthetic toolbox for designing novel derivatives.

Drug Lead Compound Exploration

Given its diverse pharmacological activities, 5-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide holds promise as a natural drug lead compound . Researchers should explore its potential in drug discovery programs, considering its unique structure and biological effects.

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to a wide range of biological and pharmacological activities .

Biochemical Pathways

Benzofuran derivatives have been found to have various biological activities including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities .

Pharmacokinetics

It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to have various biological activities, indicating that they can have significant molecular and cellular effects .

properties

IUPAC Name |

5-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO4S2/c15-13-3-4-14(21-13)22(18,19)16-8-11(17)9-1-2-12-10(7-9)5-6-20-12/h1-4,7,11,16-17H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGUIEMUTGYVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2967623.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2967632.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2967636.png)

![ethyl 4-[[2-(butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2967642.png)